molecular formula C24H25N5O3 B2467753 3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846579-40-6

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2467753
CAS RN: 846579-40-6
M. Wt: 431.496
InChI Key: QTTSRTISGILDIZ-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve various steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Isomerization and Rearrangement : Research on similar compounds has explored the rearrangement processes, such as the isomerization through cleavage and recombination of imidazolide linkage in condensed tricyclic systems related to hypermodified bases of phenylalanine transfer ribonucleic acids, demonstrating the complexity of reactions these compounds can undergo (Itaya et al., 1999).

  • Novel Synthesis Methods : Studies have also been focused on novel synthesis methods for creating structurally related heterocycles, which are crucial in pharmaceutical chemistry due to their antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists (Osyanin et al., 2014).

  • Anti-inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit analgesic and anti-inflammatory activities. This indicates the potential for similar compounds to be used in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Molecular Structure Determination : Research on the molecular structures of related compounds, such as the determination of asymmetric units in tetrahydropyrimidine-dione molecules, contributes to understanding the stereochemical properties and potential interaction mechanisms of these molecules (El‐Brollosy et al., 2012).

Biological Activity

  • Analgesic Activity : The analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has been explored, demonstrating significant analgesic and anti-inflammatory effects. This research highlights the therapeutic potential of purine derivatives in pain management and inflammation reduction (Zygmunt et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound. Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on the specific compound and its intended use .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of new compounds with improved therapeutic properties .

properties

IUPAC Name

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-13-27(18-10-7-11-19(12-18)32-3)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-8-5-4-6-9-17/h4-12,16H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTSRTISGILDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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